molecular formula C14H14N2O3 B084334 Diazene, bis(3-methoxyphenyl)-, 1-oxide CAS No. 13556-81-5

Diazene, bis(3-methoxyphenyl)-, 1-oxide

Cat. No.: B084334
CAS No.: 13556-81-5
M. Wt: 258.27 g/mol
InChI Key: DSTKJVWYCRSUJG-UHFFFAOYSA-N
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Description

Diazene, bis(3-methoxyphenyl)-, 1-oxide is an organic compound with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol This compound is part of the azoxybenzene family, characterized by the presence of an azoxy group (N=N-O) linked to aromatic rings

Preparation Methods

The synthesis of Diazene, bis(3-methoxyphenyl)-, 1-oxide typically involves the oxidation of corresponding aniline derivatives. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is carried out in an organic solvent, often at elevated temperatures, to facilitate the formation of the azoxy compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Diazene, bis(3-methoxyphenyl)-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form nitro derivatives using strong oxidizing agents.

    Reduction: Reduction reactions can convert the azoxy group to azo or hydrazo compounds, depending on the reducing agent and conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diazene, bis(3-methoxyphenyl)-, 1-oxide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diazene, bis(3-methoxyphenyl)-, 1-oxide involves its interaction with molecular targets through the azoxy group. This group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include electron transfer processes and the formation of reactive intermediates that can modify biological targets .

Comparison with Similar Compounds

Similar compounds to Diazene, bis(3-methoxyphenyl)-, 1-oxide include other azoxybenzenes such as Diazene, bis(4-methoxyphenyl)-, 1-oxide . These compounds share the azoxy functional group but differ in the position of substituents on the aromatic rings. The unique properties of this compound, such as its specific reactivity and interaction with biological molecules, distinguish it from its analogs.

Similar Compounds

  • Diazene, bis(4-methoxyphenyl)-, 1-oxide
  • Azoxybenzene
  • p-Azoxyanisole
  • p,p’-Azoxydianisole

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3-methoxyphenyl)-(3-methoxyphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-18-13-7-3-5-11(9-13)15-16(17)12-6-4-8-14(10-12)19-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTKJVWYCRSUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N=[N+](C2=CC(=CC=C2)OC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80483392
Record name Diazene, bis(3-methoxyphenyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13556-81-5
Record name Diazene, bis(3-methoxyphenyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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